1-(3-Hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(3-Hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrrole ring fused with a chromene structure, which is further substituted with a hydroxyphenyl group. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-hydroxybenzaldehyde with a suitable pyrrole derivative in the presence of a catalyst can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
1-(3-Hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyrrole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
1-(3-Hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 1-(3-Methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 1-(3-Hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-2,9-dione
Uniqueness
1-(3-Hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the hydroxy group at the 3-position of the phenyl ring can enhance its ability to form hydrogen bonds, potentially increasing its binding affinity to biological targets .
Properties
Molecular Formula |
C17H11NO4 |
---|---|
Molecular Weight |
293.27 g/mol |
IUPAC Name |
1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C17H11NO4/c19-10-5-3-4-9(8-10)14-13-15(20)11-6-1-2-7-12(11)22-16(13)17(21)18-14/h1-8,14,19H,(H,18,21) |
InChI Key |
XGERXPFJKAKMNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=O)NC3C4=CC(=CC=C4)O |
Origin of Product |
United States |
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